molecular formula C13H22Cl2N2 B2645858 N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride CAS No. 1853217-73-8

N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride

Cat. No.: B2645858
CAS No.: 1853217-73-8
M. Wt: 277.23
InChI Key: PRQHKZRJPGISOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride is a chemical compound with the molecular formula C13H20N2.2ClH. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a methylated amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 2-(piperidin-4-yl)phenylmethanamine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The resulting product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its amine form.

    Substitution: The compound can undergo substitution reactions, where the piperidine ring or the phenyl group is modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and substituted phenyl or piperidine derivatives.

Scientific Research Applications

N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in the study of biological pathways and interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride
  • (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
  • (4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

Uniqueness

N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-methyl-1-(2-piperidin-4-ylphenyl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-14-10-12-4-2-3-5-13(12)11-6-8-15-9-7-11;;/h2-5,11,14-15H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQHKZRJPGISOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.